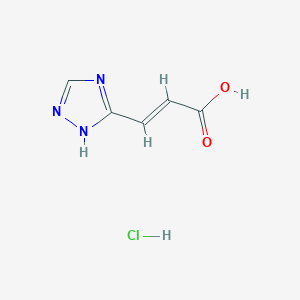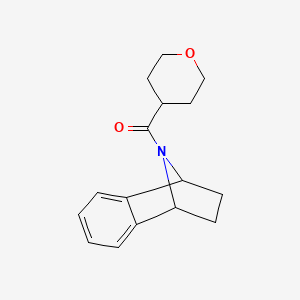![molecular formula C14H8ClFN2S2 B2370513 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole CAS No. 338408-07-4](/img/structure/B2370513.png)
4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole” is a complex organic molecule that contains several functional groups. It has a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring are two phenyl rings, one of which has a chlorine atom attached (4-chlorophenyl) and the other has a fluorine atom attached (4-fluorophenyl). The sulfur atom of the thiadiazole ring is also bonded to the 4-fluorophenyl group, forming a sulfanyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiadiazole ring and the introduction of the chlorophenyl and fluorophenyl groups. One possible method could involve the reaction of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford a thiadiazole-thiol intermediate. This intermediate could then be converted into a sulfonyl chloride, followed by nucleophilic attack by the amines to give the final compound .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole ring and the two phenyl rings. The chlorine and fluorine atoms would likely cause the molecule to be polar, and the sulfur atom could potentially participate in hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chlorine and fluorine atoms, as well as the sulfur atom. The chlorine and fluorine atoms are both electronegative, which could make the compound susceptible to nucleophilic attack. The sulfur atom could also potentially act as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the chlorine and fluorine atoms, as well as the sulfur atom. The compound would likely be solid at room temperature, and its melting point would depend on the specific arrangement of the atoms in the molecule .科学的研究の応用
Synthesis and Antimicrobial Agents
- A study described the synthesis of formazans from a Mannich base related to 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole, highlighting its moderate antimicrobial activity against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Antiviral Activity
- Another study synthesized derivatives of 4-(4-Chlorophenyl)-1,3,4-Thiadiazole, examining their potential anti-tobacco mosaic virus activity (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Structural Characterization
- Research was conducted on the structural characterization of isostructural compounds related to 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole, providing insights into their crystal structures (Kariuki, Abdel-Wahab, & El‑Hiti, 2021).
Synchrotron X-ray Powder Diffraction Studies
- The structure of analogs of 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole was determined using synchrotron X-ray powder diffraction, contributing to the understanding of their crystallographic properties (Gündoğdu, Aytaç, Müller, Tozkoparan, & Kaynak, 2017).
Anti-HSV-1 and Cytotoxic Activities
- A study synthesized new pyrazole- and isoxazole-based heterocycles related to 4-(4-Chlorophenyl)-1,3,4-Thiadiazole, evaluating their potential anti-HSV-1 and cytotoxic activities (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Corrosion Inhibition
- Research on thiazole and thiadiazole derivatives, including those related to 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole, has shown their effectiveness as corrosion inhibitors for iron, using quantum chemical and molecular dynamics simulation studies (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Synthesis and Characterization
- Synthesis and characterization studies have been conducted on various derivatives of 4-(4-Chlorophenyl)-1,3,4-Thiadiazole, contributing to the development of new chemical entities with potential applications in various fields (Saravanan, Namitharan, & Muthusubramanian, 2008).
将来の方向性
特性
IUPAC Name |
4-(4-chlorophenyl)-5-(4-fluorophenyl)sulfanylthiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2S2/c15-10-3-1-9(2-4-10)13-14(20-18-17-13)19-12-7-5-11(16)6-8-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVHRUJUNBCSNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylisoxazol-5-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2370431.png)

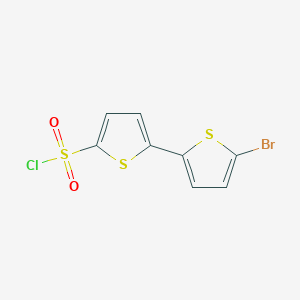
![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2370436.png)
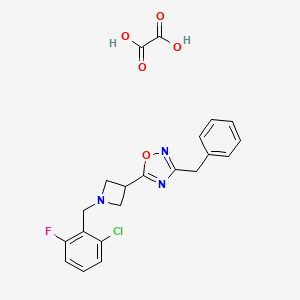
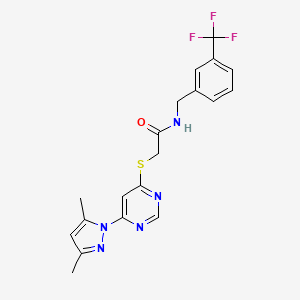

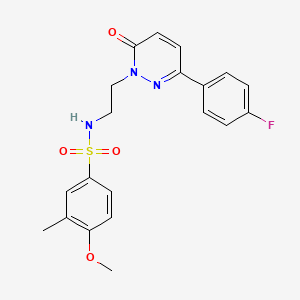
![Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide](/img/structure/B2370443.png)
![Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate](/img/structure/B2370444.png)
